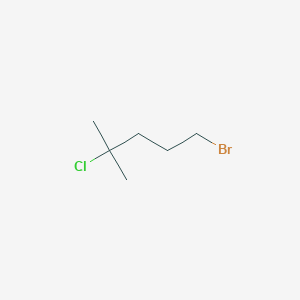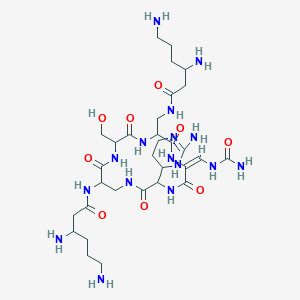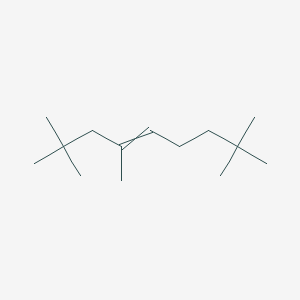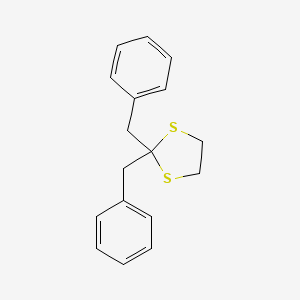
2,2-Dibenzyl-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibenzyl-1,3-dithiolane is an organic compound belonging to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one carbon atom. The dibenzyl substitution at the 2-position adds unique properties to this compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dibenzyl-1,3-dithiolane can be synthesized through the reaction of benzyl chloride with 1,3-propanedithiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dibenzyl-1,3-dithiolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted dithiolanes, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,2-Dibenzyl-1,3-dithiolane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2-dibenzyl-1,3-dithiolane involves its interaction with various molecular targets. The sulfur atoms in the dithiolane ring can form strong bonds with metal ions, making it useful in catalysis and as a ligand in coordination chemistry . Additionally, the compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
1,3-Dithiolane: Similar in structure but lacks the dibenzyl substitution, making it less versatile in certain applications.
1,3-Dithiane: Contains an additional carbon atom in the ring, which alters its chemical properties and reactivity.
2,2-Dimethyl-1,3-dithiolane: Substituted with methyl groups instead of benzyl groups, leading to different steric and electronic effects.
Uniqueness: The dibenzyl substitution in 2,2-dibenzyl-1,3-dithiolane imparts unique steric and electronic properties, enhancing its reactivity and making it suitable for specific applications in synthesis and catalysis .
Propriétés
Numéro CAS |
76312-47-5 |
|---|---|
Formule moléculaire |
C17H18S2 |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
2,2-dibenzyl-1,3-dithiolane |
InChI |
InChI=1S/C17H18S2/c1-3-7-15(8-4-1)13-17(18-11-12-19-17)14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clé InChI |
OMKHHIQGKVVHOH-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(S1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
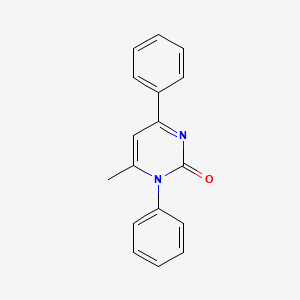
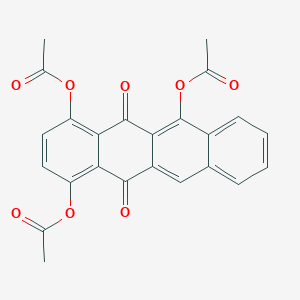
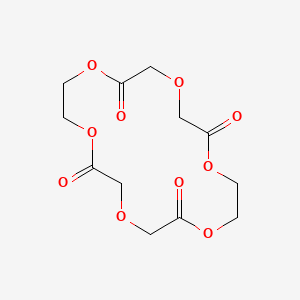
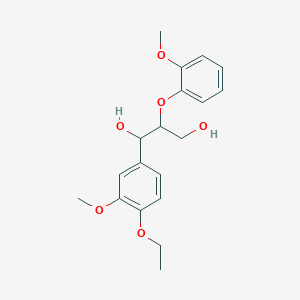
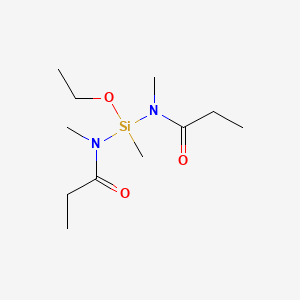
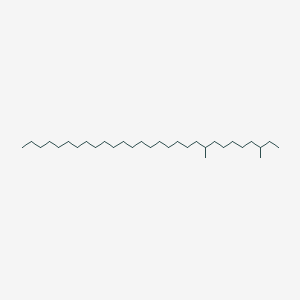

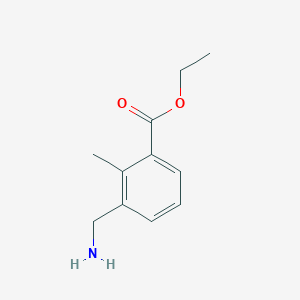
![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)
